[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-(4-methoxyoxan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RM-023 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and potency .
Industrial Production Methods
Industrial production of RM-023 follows stringent protocols to ensure consistency and quality. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use. The production process involves maintaining specific temperatures and storage conditions to preserve the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
RM-023 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RM-023 into its reduced forms.
Substitution: RM-023 can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products
The major products formed from these reactions are typically derivatives of RM-023 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
RM-023 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of SOS1 and its effects on RAS activation.
Biology: Employed in cellular studies to understand the role of SOS1 in cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating RAS-driven cancers by blocking the RAS-SOS1 interaction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the RAS pathway
Mechanism of Action
RM-023 exerts its effects by inhibiting the interaction between SOS1 and RAS proteins. SOS1 activates RAS by promoting the exchange of GDP for GTP, converting RAS from its inactive (GDP-bound) state to its active (GTP-bound) state. RM-023 disrupts this interaction, preventing the activation of RAS and thereby inhibiting downstream signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
RMC-4550: Another SOS1 inhibitor with similar properties but different molecular structure.
BI-3406: A selective SOS1 inhibitor used in combination with other RAS pathway inhibitors.
Bay-293: A potent SOS1 inhibitor with distinct binding characteristics
Uniqueness of RM-023
RM-023 stands out due to its high potency, selectivity, and oral bioavailability. Its ability to effectively disrupt the SOS1-RAS interaction makes it a valuable tool in both research and potential therapeutic applications. The compound’s unique molecular structure and binding properties contribute to its effectiveness in inhibiting RAS activation .
Properties
IUPAC Name |
[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-(4-methoxyoxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF3N5O3/c1-12(13-7-14(22(24,25)26)9-15(27)8-13)28-18-16-10-31(11-17(16)29-20(23)30-18)19(32)21(33-2)3-5-34-6-4-21/h7-9,12H,3-6,10-11,27H2,1-2H3,(H,28,29,30)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBOGRTXXDLZIB-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCOCC4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCOCC4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.